Benzodiazepine Receptor Binding Affinity: 15-Fold Higher Than Parent Flurazepam
In a direct head-to-head comparison using rat brain membrane preparations, N-desalkylflurazepam (DA-FLZ) demonstrated an in vitro specific binding affinity Ki of 0.85 nM, compared to 12.7 nM for its parent compound flurazepam (FLZ), 16.2 nM for hydroxyethylflurazepam (ETOH-FLZ), and 10.6 nM for flurazepam aldehyde (CHO-FLZ) [1]. This represents a ~15-fold higher binding affinity for DA-FLZ relative to FLZ. The same study demonstrated that after a single 20 mg/kg FLZ dose in mice, DA-FLZ brain concentrations greatly exceeded its Ki, while FLZ and ETOH-FLZ levels relative to their own Ki values were one or more orders of magnitude lower [1]. Human pharmacokinetic data confirmed that DA-FLZ achieves the greatest peak plasma concentrations (at 10 h post-dose) among all flurazepam metabolites, with levels declining with a mean half-life of 71.4 h and remaining detectable 9 days after dosing [1].
| Evidence Dimension | In vitro specific binding affinity (Ki) at benzodiazepine receptor sites in rat brain membranes |
|---|---|
| Target Compound Data | Ki = 0.85 nM (DA-FLZ / N-desalkylflurazepam) |
| Comparator Or Baseline | Flurazepam (FLZ) Ki = 12.7 nM; Hydroxyethylflurazepam (ETOH-FLZ) Ki = 16.2 nM; Flurazepam aldehyde (CHO-FLZ) Ki = 10.6 nM |
| Quantified Difference | DA-FLZ affinity is ~14.9-fold higher than FLZ; ~19.1-fold higher than ETOH-FLZ; ~12.5-fold higher than CHO-FLZ |
| Conditions | Rat brain membrane preparations; [³H]-flunitrazepam displacement assay; single 20 mg/kg FLZ·HCl dose in mice for in vivo correlation |
Why This Matters
Procurement of the parent prodrug flurazepam cannot substitute for the isolated metabolite in receptor binding studies, as the metabolite is the dominant pharmacologically active species at the target site.
- [1] Miller LG, Greenblatt DJ, Abernethy DR, Friedman H, Luu MD, Paul SM, Shader RI. Kinetics, brain uptake, and receptor binding characteristics of flurazepam and its metabolites. Psychopharmacology (Berl). 1988;94(3):386-391. doi:10.1007/BF00174694 View Source
